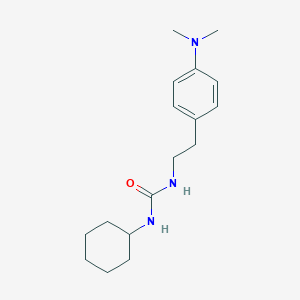![molecular formula C20H13ClN6OS B263245 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone, also known as CPQ, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. CPQ is a member of the quinazoline family of compounds, which are known to have a broad range of biological activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone involves its inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of DNA. By inhibiting DHFR, 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone disrupts the synthesis of DNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and disrupt the synthesis of DNA. 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone is its specificity for DHFR. This specificity makes it a valuable tool for studying the role of DHFR in cancer cells and other biological processes. However, 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone also has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited penetration into cells and tissues. It may also have off-target effects that need to be carefully controlled for in experiments.
Future Directions
There are a number of future directions for research on 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of DHFR. Another area of interest is the use of 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for more research on the potential anti-inflammatory effects of 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone involves the reaction between 4-chloroaniline and 2-mercapto-6-chloropurine in the presence of a base. The resulting product is then subjected to a cyclization reaction to form 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone. This synthesis method has been optimized to achieve high yields of 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone with high purity.
Scientific Research Applications
3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone |
|---|---|
Molecular Formula |
C20H13ClN6OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H13ClN6OS/c21-12-5-7-13(8-6-12)27-16(26-15-4-2-1-3-14(15)20(27)28)9-29-19-17-18(23-10-22-17)24-11-25-19/h1-8,10-11H,9H2,(H,22,23,24,25) |
InChI Key |
RHPGARKKVDFVEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NC4=C3NC=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)

![2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
![2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)


![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)